LMK-235 LMK-235 Histone deacetylases (HDACs) catalyze the hydrolytic removal of acetyl groups from histone lysine residues, which commonly results in chromatin condensation and transcriptional repression. LMK 235 is an HDAC inhibitor that selectively targets HDACs 4 and 5 (IC50s = 12 and 4 nM, respectively) over other HDACs (IC50s = 56, 320, 850, 880, and 1,280 for HDACs 6, 1, 11, 2, and 8, respectively). It displays enhanced cytotoxic effects against human cancer cell lines, compared to SAHA or trichostatin A. LMK 235 and derivatives inhibit the growth of the malarial parasite P. falciparum at multiple life cycle stages at nanomolar concentrations.
Novel inhibitor of HDAC4 and HDAC5
LMK-235 is a selective histone deacetylase (HDAC) 4 and HDAC5 inhibitor. LMK-235 demonstrates activity against chemoresistant cancer cell lines in an MTT assay for cytotoxicity using human ovarian cancer cell lines A2780 and cisplatin resistant A2780CisR (IC50 = 0.49 and 0.32 μ M respectively).
Brand Name: Vulcanchem
CAS No.: 1418033-25-6
VCID: VC0548546
InChI: InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)
SMILES: CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol

LMK-235

CAS No.: 1418033-25-6

Cat. No.: VC0548546

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LMK-235 - 1418033-25-6

Specification

Description Histone deacetylases (HDACs) catalyze the hydrolytic removal of acetyl groups from histone lysine residues, which commonly results in chromatin condensation and transcriptional repression. LMK 235 is an HDAC inhibitor that selectively targets HDACs 4 and 5 (IC50s = 12 and 4 nM, respectively) over other HDACs (IC50s = 56, 320, 850, 880, and 1,280 for HDACs 6, 1, 11, 2, and 8, respectively). It displays enhanced cytotoxic effects against human cancer cell lines, compared to SAHA or trichostatin A. LMK 235 and derivatives inhibit the growth of the malarial parasite P. falciparum at multiple life cycle stages at nanomolar concentrations.
Novel inhibitor of HDAC4 and HDAC5
LMK-235 is a selective histone deacetylase (HDAC) 4 and HDAC5 inhibitor. LMK-235 demonstrates activity against chemoresistant cancer cell lines in an MTT assay for cytotoxicity using human ovarian cancer cell lines A2780 and cisplatin resistant A2780CisR (IC50 = 0.49 and 0.32 μ M respectively).
CAS No. 1418033-25-6
Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
IUPAC Name N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide
Standard InChI InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)
Standard InChI Key VRYZCEONIWEUAV-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C
Canonical SMILES CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C
Appearance White to off-white solid powder

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